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molecular formula C14H13F3N4O5 B8554897 7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-65-9

7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B8554897
M. Wt: 374.27 g/mol
InChI Key: XWZYBZQKNIKWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000295

Procedure details

Cyclohexanol (5.4 grams) and potassium (1.9 grams) were reacted in 50 milliliters of dry hexamethylphosphoric triamide. When reaction had ceased, the solution was stirred and 5 grams of 4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole were added. Stirring was continued overnight. The reaction mixture was then poured into water, acidified, and extracted with ethyl acetate. The ethyl acetate was then removed by evaporation, and the residue was chromatographed on 300 milliliters of silica gel using benzene as eluant. The benzene was removed by evaporation and the crude product was recrystallized from an aliphatic hydrocarbon fraction boiling at 60°-80° C., to which there had been added a trace of benzene. The resulting 4-cyclohexyloxy-5,7-dinitro-2-trifluoromethylbenzimidazole product melted at 151°-2° C. Its identity was confirmed by NMR and by elemental analysis.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[K].Cl[C:10]1[C:18]2[NH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[N:15][C:14]=2[C:13]([N+:23]([O-:25])=[O:24])=[CH:12][C:11]=1[N+:26]([O-:28])=[O:27].O>CN(C)P(=O)(N(C)C)N(C)C>[CH:1]1([O:7][C:10]2[C:18]3[NH:17][C:16]([C:19]([F:21])([F:22])[F:20])=[N:15][C:14]=3[C:13]([N+:23]([O-:25])=[O:24])=[CH:12][C:11]=2[N+:26]([O-:28])=[O:27])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |^1:7|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
1.9 g
Type
reactant
Smiles
[K]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=2N=C(NC21)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When reaction
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was then removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on 300 milliliters of silica gel
CUSTOM
Type
CUSTOM
Details
The benzene was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from an aliphatic hydrocarbon fraction boiling at 60°-80° C., to which there
ADDITION
Type
ADDITION
Details
had been added a trace of benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCCCC1)OC1=C(C=C(C=2N=C(NC21)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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